8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is notable for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that confer significant biological activity. The compound is characterized by a fused bicyclic structure comprising an imidazole and a pyridine ring, with a chlorine atom at the 8-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. This specific arrangement contributes to its potential therapeutic applications and reactivity in various chemical processes.
The compound is cataloged under the identifier 1159827-25-4 and can be sourced from various chemical suppliers and databases such as PubChem and BenchChem.
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is classified as an aromatic heterocyclic compound. Its structure includes both nitrogen-containing rings, which are significant in pharmacological studies due to their ability to interact with biological systems.
The synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves several key steps, including:
Recent advancements have introduced more efficient synthetic routes utilizing catalysts like copper(I) for oxidative coupling reactions that yield imidazo[1,2-a]pyridines with high selectivity and yield. These methods often tolerate various functional groups, making them versatile for synthesizing derivatives of this compound .
The molecular structure of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be represented by its InChI string:
This indicates a complex arrangement of atoms including carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) within its structure.
Key molecular data includes:
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The choice of reagents significantly influences the reaction pathways and products formed. For instance, using potassium permanganate as an oxidizing agent may lead to different derivatives compared to lithium aluminum hydride as a reducing agent.
The mechanism of action for 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves interactions with specific molecular targets within biological systems. It has been studied for its potential antimicrobial properties against multidrug-resistant tuberculosis strains. The compound's structure allows it to bind effectively to bacterial enzymes or receptors, thereby inhibiting their function and contributing to its therapeutic effects .
The physical properties of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid include:
Chemical properties involve reactivity patterns typical of heterocyclic compounds:
Relevant data from studies indicate that modifications in substituents significantly affect both physical and chemical characteristics such as solubility and biological activity.
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific applications:
The ongoing research into this compound highlights its significance in developing new therapeutic agents and understanding complex biochemical pathways involved in disease mechanisms .
Heterocyclic compounds constitute >75% of FDA-approved drugs, with nitrogen-containing bicyclic scaffolds offering exceptional versatility for drug design. The imidazo[1,2-a]pyridine (IP) core exemplifies this utility, combining a pyridine ring fused with an imidazole moiety to create a planar, electron-rich system. This structure facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding (via ring nitrogen atoms), π-π stacking (through the aromatic system), and hydrophobic contacts. Clinically successful IP derivatives include zolpidem (GABA_A agonist for insomnia) and alpidem (anxiolytic), demonstrating the scaffold’s CNS applicability. Notably, recent drug discovery efforts have exploited the IP core for anti-infectives, particularly against Mycobacterium tuberculosis (Mtb), where its optimal physicochemical profile enables penetration of complex mycobacterial cell walls. The scaffold’s synthetic tractability further supports rapid analog generation for structure-activity relationship (SAR) studies [10].
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exemplifies a strategically functionalized IP derivative with three key modifications:
Table 1: Key Structural Features and Their Proposed Roles in Drug Design
Position | Substituent | Electronic Effect | Biological Role |
---|---|---|---|
C2 | Carboxylic acid | Electron-withdrawing | Enables salt formation; hydrogen bonding; metal coordination |
C3 | Methyl | Electron-donating | Enhances lipophilicity; blocks oxidation; steric guidance |
C8 | Chloro | Electron-withdrawing | Halogen bonding; improved metabolic stability; π-system perturbation |
This compound serves as a versatile intermediate for generating analogs targeting infectious diseases and cancer. Its balanced molecular weight (210.62 g/mol for the chloro-methyl variant) and moderate logP (~2.14) align with Lipinski’s guidelines, suggesting favorable drug-likeness [1] [9] [3].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: